(E)-4'-Hydroxy Tamoxifen
Description
Historical Perspectives in Endocrine Modulator Research
The journey to understanding (E)-4'-Hydroxy Tamoxifen (B1202) is rooted in the broader history of endocrine therapies. The concept of hormonal manipulation for cancer treatment dates back several decades, with initial strategies focusing on the removal of hormone-producing glands. The development of synthetic compounds that could modulate hormone receptor activity marked a significant leap forward.
In the mid-20th century, the synthesis of non-steroidal anti-estrogens like ethamoxytriphetol (B1671385) and the discovery of the estrogenic properties of diethylstilbestrol (B1670540) (DES) laid the groundwork for the development of SERMs. ej-med.orgoup.com Tamoxifen, initially synthesized in 1962 by Dora Richardson at Imperial Chemical Industries (ICI), was part of a project aimed at developing a contraceptive pill. ej-med.org However, early clinical studies revealed its potential to induce ovulation rather than prevent it. oncopedia.wiki Subsequent research, championed by pharmacologist Dr. A.L. Walpole, shifted its focus towards breast cancer treatment. ej-med.orgoncopedia.wiki
Tamoxifen was approved in the United States in 1977 and became a cornerstone of endocrine therapy for hormone receptor-positive breast cancer. mdpi.com This success spurred further research into its mechanism of action and metabolism, leading to the identification of its active metabolites.
Significance as a Principal Active Metabolite of Tamoxifen
Tamoxifen undergoes extensive metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes, into several metabolites. bio-gems.com Among these, 4-hydroxy tamoxifen (4-OHT) and endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen) are considered the most significant due to their substantially higher affinity for the estrogen receptor (ER) compared to the parent drug. plos.org
Isomeric Considerations: Focus on (E)-4'-Hydroxy Tamoxifen
The chemical structure of 4-hydroxy tamoxifen contains a double bond, giving rise to two geometric isomers: (Z)-4'-Hydroxy Tamoxifen and this compound. This isomerism is a critical factor in the compound's biological activity. The (Z)-isomer is generally considered the more potent anti-estrogen, exhibiting a higher binding affinity for the estrogen receptor. ontosight.ainih.gov
Conversely, the (E)-isomer of tamoxifen itself is known to be estrogenic. acs.org However, the (E)-isomer of 4-hydroxy tamoxifen is unstable and can isomerize to a mixture of both (E) and (Z) forms, which collectively display antiestrogenic activity. acs.org While the (Z)-isomer has been the primary focus of many studies due to its higher potency, the (E)-isomer is also a subject of research to fully understand the complete metabolic and pharmacological picture of tamoxifen. ontosight.ainih.gov Studies have shown that the E-isomers of 4-OHT have estrogenic properties in human breast cancer cells, though the biological significance of this during therapy is still under investigation. acs.org
In a research context, this compound is often studied alongside its (Z)-isomer to elucidate the structure-activity relationships of these compounds. It is also utilized in various in vitro and in vivo experimental systems. For example, a mixture of the (E) and (Z) isomers is widely used in the Cre-LoxP system for inducible genome manipulation, allowing for temporal control of gene expression. lumiprobe.comhellobio.com
Research Findings on this compound
Detailed research has explored the biochemical and molecular properties of the isomers of 4-hydroxy tamoxifen.
| Aspect of Research | Key Findings | References |
|---|---|---|
| Estrogen Receptor Binding Affinity | The (Z)-isomer of 4-hydroxy tamoxifen has a significantly higher binding affinity for the estrogen receptor compared to the (E)-isomer. The affinity of the (Z)-isomer is comparable to that of estradiol (B170435). | ontosight.ainih.govgoogle.com |
| Biological Activity | The (Z)-isomer is a potent anti-estrogen. The (E)-isomer of 4-hydroxy tamoxifen is less stable and can isomerize. It has been shown to possess some estrogenic activity in certain experimental models. | acs.org |
| Metabolism and Formation | 4-hydroxy tamoxifen is a primary metabolite of tamoxifen, formed by the action of CYP enzymes. Further metabolism can lead to the formation of other metabolites like endoxifen. | bio-gems.com |
| Use in Research Tools | A mixture of (E) and (Z)-4-hydroxy tamoxifen is a key reagent in the inducible Cre-LoxP and CRISPR/Cas9 gene-editing systems, allowing for precise control over genetic modifications in research models. | lumiprobe.comhellobio.com |
| Cytotoxicity Studies | At micromolar concentrations, 4'-hydroxy-tamoxifen has been observed to induce a non-apoptotic cytotoxic effect in certain endometrial adenocarcinoma cell lines. | nih.gov |
| DNA Adduct Formation | Research suggests that 4-hydroxy tamoxifen can be activated by uterine peroxidase to form DNA adducts, a process that may be relevant to the compound's biological effects. | oup.com |
Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-4-25(20-10-14-23(28)15-11-20)26(21-8-6-5-7-9-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODQJNMQWMSYGS-OCEACIFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40658089 | |
| Record name | 4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40658089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82413-21-6 | |
| Record name | 4-[(1E)-1-[[4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethylene]propyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82413-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40658089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Isomer Chemistry of E 4 Hydroxy Tamoxifen
Chemical Synthesis Routes to (E)-4'-Hydroxy Tamoxifen (B1202) and its Isomers
The synthesis of 4-hydroxytamoxifen (B85900) and its isomers is a critical area of research, largely driven by the compound's relevance in medicinal chemistry. Various synthetic strategies have been developed to access these molecules, with a significant focus on controlling the geometry around the carbon-carbon double bond to selectively produce the desired (E) or (Z) isomers.
Stereoselective Synthesis Approaches for the (E) Isomer
While the (Z)-isomer of 4-hydroxytamoxifen is generally the more biologically potent antiestrogen (B12405530), the synthesis of the (E)-isomer is also of significant interest for research and as a reference standard. Stereoselective synthesis aims to produce a specific isomer as the major product, minimizing the need for challenging purification steps.
One of the most prominent methods for the synthesis of tamoxifen and its derivatives is the McMurry reaction . google.comtandfonline.comnih.govnih.govresearchgate.net This reaction involves the reductive coupling of two ketone molecules using a low-valent titanium reagent to form an alkene. nih.gov By carefully selecting the starting ketones and reaction conditions, the stereochemical outcome of the coupling can be influenced. For instance, the coupling of propiophenone (B1677668) with a suitably substituted benzophenone (B1666685) can yield tamoxifen derivatives. google.comtandfonline.com While the McMurry reaction has been extensively used to produce (Z)-4-hydroxytamoxifen, modifications to the reaction conditions or the structure of the reactants can favor the formation of the (E)-isomer. nih.govacs.orgcapes.gov.brlookchem.com For example, a highly stereoselective synthesis of (E)-droloxifene, a close analog of 4-hydroxytamoxifen, was achieved with a 14:1 E/Z ratio in the crude reaction product by using a McMurry reaction. lookchem.com
Another approach involves the separation of a mixture of (E) and (Z) isomers, which can be obtained through non-stereoselective synthesis. frontiersin.org Purification techniques such as flash chromatography or semi-preparative High-Performance Liquid Chromatography (HPLC) can be employed to isolate the pure (E)-isomer. frontiersin.orgnih.gov In some cases, the undesired isomer can be converted to the desired one through isomerization processes, which will be discussed later.
Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the stereoselective synthesis of tamoxifen derivatives, offering a direct route to the (E)-isomer with high selectivity.
Synthesis of Radiotracers and Labeled Forms of (E)-4'-Hydroxy Tamoxifen
Radiolabeled versions of 4-hydroxytamoxifen are invaluable tools for in vitro and in vivo studies, particularly for imaging estrogen receptors (ERs) using techniques like Positron Emission Tomography (PET). The synthesis of these radiotracers involves incorporating a radioactive isotope, such as carbon-11 (B1219553) ([¹¹C]), fluorine-18 (B77423) ([¹⁸F]), or a radioisotope of iodine or bromine, into the molecule. nih.govgoogle.com
The synthesis of these labeled compounds often requires specialized and rapid chemical procedures due to the short half-lives of many radioisotopes. For example, [¹¹C]-labeled SERMs (Selective Estrogen Receptor Modulators) have been developed for PET imaging of ERs in breast cancer. snmjournals.orgsnmjournals.org The synthesis of halogenated tamoxifen analogs, which can be labeled with radiohalogens, has also been explored. google.com These labeled compounds allow for non-invasive imaging and quantification of ER expression in tumors, providing valuable diagnostic information.
Tritium-labeled forms of both (E)- and (Z)-hydroxytamoxifen have been synthesized for use in receptor-binding assays and metabolic studies. acs.orgresearchgate.net These syntheses often involve the catalytic reduction of a halogenated precursor with tritium (B154650) gas.
Isomerization Dynamics and Stability in Research Media
The geometric isomers of 4-hydroxytamoxifen, (E) and (Z), can interconvert under certain conditions. This isomerization is a critical consideration in research settings, as the presence of an unintended isomer can confound experimental results.
Photoisomerization and Thermal Isomerization Studies of this compound in Solution
In solution, (E)-4'-hydroxytamoxifen can undergo both photoisomerization (light-induced) and thermal isomerization (heat-induced) to form the (Z)-isomer. This interconversion process is favored in solvents, particularly those with low dielectric constants, and is accelerated by exposure to light. google.comgoogle.comresearchgate.nethellobio.comresearchgate.nettandfonline.com Studies have shown that solutions of 4-hydroxytamoxifen, even when starting as a pure isomer, will eventually reach an equilibrium mixture of the (E) and (Z) forms. google.comgoogle.comnih.gov
The rate of this isomerization is dependent on temperature, with faster conversion observed at higher temperatures. google.comgoogle.com For example, in tissue culture medium at 37°C, significant isomerization can occur within 48 hours. google.comnih.gov Some reports indicate that a Z/E ratio of approximately 70/30 is rapidly achieved and stabilized in various solutions and cell culture media, regardless of the starting isomer. google.comgoogle.com However, other studies suggest the equilibrium favors a roughly 1:1 mixture of the two isomers. google.com
Factors Influencing (E)/(Z) Isomer Equilibration in Laboratory Settings
Several factors can influence the rate and extent of (E)/(Z) isomerization of 4-hydroxytamoxifen in laboratory environments:
Solvent: The choice of solvent plays a significant role. Isomerization is known to occur in common laboratory solvents like ethanol (B145695) and methanol. researchgate.netsigmaaldrich.com Solvents with low dielectric constants are reported to favor the interconversion process. google.comgoogle.com To minimize isomerization, it is sometimes recommended to store solutions in tetrahydrofuran (B95107) containing an antioxidant like butylated hydroxytoluene (BHT) at low temperatures and protected from light. researchgate.nethellobio.com
Light: Exposure to light, particularly UV light, can promote photoisomerization. google.comgoogle.comresearchgate.nettandfonline.comnih.gov Therefore, it is crucial to protect solutions of 4-hydroxytamoxifen from light during storage and handling.
Temperature: Higher temperatures accelerate the rate of thermal isomerization. google.comgoogle.com Storing solutions at low temperatures, such as -20°C, can slow down this process. researchgate.net
pH: The pH of the solution can also affect the rate of isomerization. google.comrockefeller.edu While the final equilibrium ratio may remain around 1:1, the speed at which this equilibrium is reached can be influenced by the pH. google.com
Presence of other substances: The presence of certain enzymes, such as cytochromes P450 in liver microsomes, can catalyze the interconversion of the isomers. nih.govdiva-portal.org Antioxidants can be added to reduce the rate of isomerization. google.comgoogle.com
Table 1: Summary of Factors Influencing (E)/(Z) Isomerization of 4-Hydroxytamoxifen
| Factor | Influence on Isomerization | Reference |
|---|---|---|
| Light | Promotes photoisomerization, accelerating the conversion between (E) and (Z) isomers. | google.comgoogle.comresearchgate.nettandfonline.comnih.gov |
| Temperature | Higher temperatures increase the rate of thermal isomerization. | google.comgoogle.com |
| Solvent Dielectric Constant | Lower dielectric constants are reported to favor the E/Z interconversion process. | google.comgoogle.com |
| pH | Affects the rate of equilibration between the isomers. | google.comrockefeller.edu |
| Enzymes (e.g., Cytochromes P450) | Can catalyze the interconversion between (E) and (Z) isomers. | nih.govdiva-portal.org |
| Antioxidants | Can reduce the speed of isomerization. | google.comgoogle.com |
Biochemical Pathways of E 4 Hydroxy Tamoxifen Formation and Metabolism
Cytochrome P450-Mediated Hydroxylation of Tamoxifen (B1202) to (E)-4'-Hydroxy Tamoxifen
The introduction of a hydroxyl group at the 4'-position of the tamoxifen molecule is a crucial step in its metabolism. This reaction is catalyzed by various isoforms of the cytochrome P450 enzyme system, leading to the formation of this compound.
Specific CYP Isoforms Involved in 4'-Hydroxylation
Several cytochrome P450 isoforms have been identified as catalysts for the 4'-hydroxylation of tamoxifen. Research using recombinant human P450s has shown that CYP2B6 and CYP2D6 are involved in this metabolic pathway. nih.gov Specifically, at a tamoxifen concentration of 250 microM, CYP2B6 and CYP2D6 were both found to catalyze 4'-hydroxylation. nih.gov Further studies have confirmed the role of CYP2B6 and also implicated CYP2C19 in the formation of 4'-hydroxy-TAM. doi.org
It is important to distinguish the formation of 4'-hydroxytamoxifen (B22448) from the more extensively studied 4-hydroxytamoxifen (B85900). While both are hydroxylation products of tamoxifen, the position of the hydroxyl group differs, leading to distinct biological activities and subsequent metabolic pathways. The formation of 4-hydroxytamoxifen is primarily catalyzed by CYP2D6, with contributions from CYP2C9, CYP2C19, and CYP3A4. nih.govresearchgate.netnih.govmdpi.com
Table 1: CYP Isoforms Involved in Tamoxifen Hydroxylation
| Metabolite | Major CYP Isoforms | Minor CYP Isoforms |
|---|---|---|
| This compound | CYP2B6 nih.govdoi.org | CYP2D6 nih.gov, CYP2C19 doi.org |
| 4-Hydroxytamoxifen | CYP2D6 doi.orgnih.govmdpi.com | CYP2C9 nih.govnih.gov, CYP2C19 doi.orgnih.gov, CYP3A4 nih.govdrugbank.com, CYP2B6 doi.org |
Enzymatic Reaction Kinetics and Substrate Specificity for this compound Formation
The enzymatic kinetics of this compound formation reveal the efficiency and substrate preference of the involved CYP isoforms. Studies with recombinant human P450s have provided insights into these parameters. At a high substrate concentration of 250 µM tamoxifen, CYP2B6 exhibited a higher rate of 4'-hydroxylation compared to CYP2D6. nih.gov This suggests that at higher concentrations of the parent drug, CYP2B6 may play a more significant role in the formation of this particular metabolite.
In contrast, the formation of the isomer, 4-hydroxytamoxifen, is predominantly catalyzed by CYP2D6, especially at lower, more therapeutically relevant concentrations of tamoxifen. nih.govdoi.orgnih.gov The kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), differ among the various CYP isoforms, reflecting their distinct substrate affinities and catalytic efficiencies for the different hydroxylation pathways of tamoxifen.
Further Metabolic Transformations of this compound
Following its formation, this compound can undergo further metabolic conversions, primarily through conjugation reactions such as glucuronidation and sulfation. These processes generally increase the water solubility of the metabolite, facilitating its excretion from the body.
Glucuronidation and Sulfation Pathways of this compound
While the direct glucuronidation and sulfation of this compound are not as extensively documented as those of its isomer, 4-hydroxytamoxifen, the metabolic fate of hydroxylated tamoxifen metabolites, in general, involves these phase II conjugation pathways. pharmgkb.org For instance, 4-hydroxytamoxifen undergoes glucuronidation by several UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A8, UGT1A10, UGT2B7, and UGT2B17, and sulfation by sulfotransferase enzymes SULT1A1 and SULT1E1. drugbank.com It is plausible that this compound is also a substrate for similar UGT and SULT enzymes, although specific studies are needed for confirmation. Glucuronidation is a major elimination pathway for tamoxifen and its metabolites, with about 75% of a tamoxifen dose being excreted as glucuronides in the bile. pharmgkb.org
Identification and Characterization of Subsequent Metabolites in Preclinical Models
Preclinical studies in animal models, such as mice, have been instrumental in identifying and characterizing the downstream metabolites of tamoxifen. Following administration of tamoxifen, various metabolites, including hydroxylated forms, are detected in tissues like the brain. frontiersin.org For example, in mice, 4'-hydroxy-N-desmethyltamoxifen has been identified as a subsequent metabolite. mdpi.com This suggests that this compound could potentially undergo N-demethylation to form (E)-4'-hydroxy-N-desmethyltamoxifen.
Furthermore, studies have shown that hydroxylated tamoxifen metabolites can be further metabolized. For instance, the tamoxifen derivative Metabolite E, which is structurally related to hydroxylated forms, can be converted to tamoxifen bisphenol, primarily by CYP2B6 and CYP2C19. nih.gov This highlights the complexity of tamoxifen metabolism and the potential for multiple downstream metabolic products. The identification of these subsequent metabolites in preclinical models provides valuable insights into the complete metabolic profile of tamoxifen and its derivatives.
Molecular and Cellular Mechanisms of Action of E 4 Hydroxy Tamoxifen
Estrogen Receptor (ER) Binding and Modulation
The interaction of (E)-4'-Hydroxy Tamoxifen (B1202) with estrogen receptors (ERs) is a critical determinant of its function. This compound is a selective estrogen receptor modulator (SERM), meaning its effects can be either estrogenic or anti-estrogenic depending on the specific tissue and cellular context. stemcell.commedchemexpress.com
Binding Affinity and Dissociation Kinetics to ERα and ERβ
(E)-4'-Hydroxy Tamoxifen demonstrates a high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). researchgate.netresearchgate.net Its affinity for these receptors is comparable to that of the endogenous estrogen, 17β-estradiol. researchgate.net In contrast, the parent compound, Tamoxifen, exhibits a significantly lower affinity. researchgate.net
Studies have shown that the kinetic rate constants for the association of antagonists like 4-hydroxytamoxifen (B85900) are considerably slower than those of agonists. researchgate.net While specific dissociation rates can vary, the prolonged receptor occupancy by this compound contributes to its modulatory effects on gene transcription. scbt.com One study reported that while 17β-estradiol and 4-hydroxytamoxifen have similar binding affinities for ERα and ERβ, the dissociation of 4-hydroxytamoxifen from the receptor is slower, contributing to its antagonistic properties. drugbank.com
Table 1: Binding Affinity of this compound and Related Compounds to Estrogen Receptors
| Compound | Receptor | Binding Affinity (IC50 / Kd) | Reference |
|---|---|---|---|
| (Z)-4-Hydroxy Tamoxifen | Estrogen Receptor | IC50 = 27 μM | bio-techne.com |
| This compound | ERα | Kd = 5 x 10⁻¹¹ M | oup.com |
| This compound | ERβ | Kd = 3 x 10⁻¹⁰ M | oup.com |
| 17β-estradiol | ERα | - | researchgate.net |
| 17β-estradiol | ERβ | - | researchgate.net |
Conformational Changes Induced in Estrogen Receptors by this compound
The binding of this compound to the ligand-binding domain (LBD) of ERs induces a distinct conformational change that is different from that caused by agonists like estradiol (B170435). scbt.comoup.com This altered conformation is central to its mechanism of action.
Upon binding, this compound causes a repositioning of helix 12 in the LBD. acs.orgbiomolther.org In the presence of an agonist like estradiol, helix 12 folds over the ligand-binding pocket, creating a surface that allows for the binding of coactivator proteins. biomolther.org However, the bulky side chain of this compound prevents helix 12 from adopting this active conformation. Instead, helix 12 is repositioned to block the coactivator binding site. biomolther.org
Circular dichroism studies have shown that while estradiol binding to ERβ leads to partial unfolding, this compound does not cause a similar change in the receptor's secondary structure. nih.gov Furthermore, protease digestion assays have demonstrated that the conformational changes induced by this compound are distinguishable from those induced by estradiol. pnas.org These unique conformational states ultimately dictate the subsequent interactions of the receptor with other proteins and DNA. nih.gov
Differential Recruitment of Coactivators and Corepressors by this compound-Bound ER
The unique conformation adopted by the ER when bound to this compound leads to the differential recruitment of coactivator and corepressor proteins. oup.com This is a key aspect of its function as a SERM. oup.com
By blocking the coactivator binding site, the this compound-ER complex prevents the recruitment of coactivators, such as Steroid Receptor Coactivator-1 (SRC-1), which are necessary for the transcriptional activation of many estrogen-responsive genes. oup.comoup.com Instead, this conformation facilitates the recruitment of corepressor proteins like Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT). oup.comnih.gov These corepressors then recruit histone deacetylase (HDAC) complexes, which lead to chromatin condensation and transcriptional repression. oup.comaacrjournals.org The balance between coactivator and corepressor levels within a particular cell can influence whether this compound acts as an antagonist or a partial agonist. nih.gov
Regulation of Estrogen Receptor Transcriptional Activity and Gene Expression Profiles
The binding of this compound to the ER and the subsequent recruitment of corepressors leads to the modulation of ER-mediated transcriptional activity. nih.gov This results in altered expression profiles of estrogen-responsive genes. umich.eduoncotarget.com
In ER-positive breast cancer cells, this compound has been shown to alter the expression of a significant number of genes, many of which are also regulated by estrogen. umich.edu Studies using cDNA microarrays have revealed both overlapping and distinct patterns of gene regulation by this compound and estradiol. umich.edu For instance, in MCF-7 breast cancer cells, this compound was found to up-regulate a set of genes, including EIF2AK2, TGM2, and STAT1, while down-regulating others like PGR and CCND1. oncotarget.com
The transcriptional effects of this compound are not limited to simple antagonism. In certain cellular contexts and at specific gene promoters, the this compound-ER complex can exhibit partial agonist activity. oup.com This mixed transcriptional phenotype is thought to be a result of the complex interplay between the specific ER isoform, the promoter context of the target gene, and the cellular ratio of coactivators to corepressors. oup.com
Interactions with Estrogen-Related Receptors (ERRs)
Beyond its well-established role as an ER modulator, this compound also interacts with Estrogen-Related Receptors (ERRs), a family of orphan nuclear receptors that share sequence homology with ERs. nih.govpnas.org
Direct Binding and Transcriptional Regulation by this compound on ERRα, ERRβ, and ERRγ
Research has identified this compound as a high-affinity ligand for ERRγ. nih.govpnas.orgnih.gov Direct binding assays have determined a dissociation constant (Kd) of 35 nM for the interaction between this compound and ERRγ. nih.govpnas.orgnih.gov It also binds to ERRβ, albeit with potentially different activity. researchgate.net In contrast, no measurable binding to ERRα has been observed. nih.govpnas.org
The binding of this compound to ERRγ leads to the inhibition of its constitutive transcriptional activity. nih.govpnas.orgnih.gov This occurs through the dissociation of coactivators, such as SRC-1, from the ERRγ complex. nih.govpnas.orgnih.gov Consequently, this compound acts as an inverse agonist for ERRγ. researchgate.net This interaction adds another layer of complexity to the pharmacological profile of this compound, as some of its effects on gene expression may be mediated through ERRγ in addition to its actions on ERs. nih.gov
Table 2: Binding and Activity of this compound on Estrogen-Related Receptors
| Receptor | Binding | Effect on Transcriptional Activity | Reference |
|---|---|---|---|
| ERRα | No measurable binding | No repression of transactivation | nih.govpnas.org |
| ERRβ | Binds | Inverse agonist | researchgate.net |
| ERRγ | High-affinity binding (Kd = 35 nM) | Inhibition of constitutive transcriptional activity (inverse agonist) | nih.govpnas.orgnih.gov |
Functional Consequences of ERR Modulation in Cellular Systems
This compound has been identified as a potent ligand for the orphan nuclear receptor, Estrogen-Related Receptor gamma (ERRγ). nih.govpnas.org Unlike classical estrogen receptors, ERRγ exhibits constitutive transcriptional activity in the absence of a known natural ligand. This compound binds directly to the ligand-binding domain of ERRγ with high affinity, demonstrating a dissociation constant (Kd) of approximately 35 nM. nih.govpnas.org
The binding of this compound to ERRγ functions as an inverse agonist, leading to a conformational change in the receptor. This change disrupts the constitutive interaction between ERRγ and essential coactivators, such as the Steroid Receptor Coactivator-1 (SRC-1). nih.govpnas.org In cellular assays, this compound was shown to inhibit the ERRγ-coactivator complex, with a half-maximal inhibition concentration of 2 μM, which in turn represses the receptor's basal transcriptional activity. pnas.org This deactivation of ERRγ can modulate the expression of its target genes, which are involved in cellular energy metabolism, including PEPCK1, SLC2A2, and PDK4. frontiersin.org In contrast, this compound does not show measurable binding to ERRα, highlighting its specificity for the gamma isoform. nih.govpnas.org
| Cellular System / Assay | Key Finding | Reference |
|---|---|---|
| Cell-free direct binding assay | Binds to ERRγ with high affinity (Kd = 35 nM). | nih.govpnas.org |
| Cell-based coactivator interaction assay | Disrupts the complex between ERRγ and steroid receptor coactivator-1 (SRC-1). | nih.govpnas.org |
| Cell-based reporter assay | Inhibits the constitutive transcriptional activity of ERRγ. | nih.govpnas.org |
| HepG2 cells | Modulates the expression of ERRγ-regulated metabolic genes (PEPCK1, SLC2A2, PDK4). | frontiersin.org |
Non-Genomic Signaling Pathways Modulated by this compound
Beyond the nucleus, this compound initiates rapid, non-genomic signaling events by interacting with membrane-associated receptors and modulating intracellular kinase cascades.
This compound exerts complex and often contradictory effects on key kinase signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. In murine and human breast cancer cell lines, this compound has been shown to rapidly activate the MAPK/ERK1/2 pathway, with phosphorylation of ERK observed within minutes of treatment. nih.govspandidos-publications.com However, this activation does not always correlate with its effects on cell proliferation. For instance, while both estradiol and this compound activate MAPK/ERK, estradiol stimulates proliferation while the latter inhibits it. spandidos-publications.com
The PI3K/Akt pathway appears to be critically involved in the inhibitory effects of this compound. nih.govspandidos-publications.com Studies using pharmacological inhibitors have demonstrated that blocking PI3K/Akt signaling can reverse the anti-proliferative effect of this compound in breast cancer cells. spandidos-publications.comresearchgate.net This suggests that the integrity of the PI3K/Akt pathway is necessary for the compound's inhibitory action, even in cases where the compound itself does not appear to directly increase Akt phosphorylation. spandidos-publications.com Conversely, in other contexts, particularly in the development of therapeutic resistance, activation of the PI3K/Akt pathway is linked to cell survival and reduced sensitivity to tamoxifen. nih.govnih.gov In some cancer cells, such as malignant peripheral nerve sheath tumors, this compound treatment leads to a time-dependent decrease in the phosphorylation of JNK and ERK1/2. aacrjournals.org
| Kinase Pathway | Cellular System | Observed Effect of this compound | Reference |
|---|---|---|---|
| MAPK/ERK | LM05-E, MCF-7 Breast Cancer Cells | Rapid activation (phosphorylation) of ERK1/2. | nih.govspandidos-publications.com |
| MAPK/ERK | MPNST Cells | Time-dependent decrease in phospho-ERK1/2. | aacrjournals.org |
| PI3K/Akt | LM05-E, MCF-7 Breast Cancer Cells | Pathway is required for anti-proliferative effect, but direct activation is not consistently observed. | nih.govspandidos-publications.com |
| PI3K/Akt | Tamoxifen-Resistant MCF7 Cells | Activation of the pathway contributes to resistance. | nih.gov |
| JNK | MPNST Cells | Time-dependent decrease in phospho-JNK. | aacrjournals.org |
This compound acts as an agonist for the G Protein-Coupled Estrogen Receptor 1 (GPER1), a seven-transmembrane receptor that mediates rapid estrogenic signaling from the cell membrane. medchemexpress.eumedchemexpress.commedchemexpress.comfrontiersin.org The affinity of this compound for GPER1 is considered relatively low, in the range of 100-1000 nM. medchemexpress.eumedchemexpress.com
Activation of GPER1 by this compound can trigger divergent downstream signaling pathways. One major pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the stimulation of the MAPK/ERK cascade. frontiersin.orgfrontiersin.org This signaling axis can promote cell proliferation and has been implicated in the development of tamoxifen resistance. frontiersin.orggoettingen-research-online.de
Alternatively, GPER1 activation by this compound can have anti-proliferative consequences. In certain breast cancer cells, GPER1 signaling induces the phosphorylation of the transcription factor CREB. nih.gov Activated CREB then drives the expression and secretion of Insulin-like Growth Factor-Binding Protein 1 (IGFBP-1). nih.govnih.gov By sequestering IGF-1, IGFBP-1 inhibits the potent pro-survival and proliferative signals mediated by the IGF-1 receptor, ultimately contributing to a decrease in cell viability. nih.govnih.gov Thus, the functional outcome of GPER1 signaling by this compound is highly context-dependent.
| Downstream Effector/Pathway | Cellular System | Consequence of GPER1 Activation | Reference |
|---|---|---|---|
| EGFR Transactivation -> MAPK/ERK | Breast Cancer Cells | Stimulation of cell proliferation; potential for resistance. | frontiersin.orgfrontiersin.org |
| CREB Phosphorylation -> IGFBP-1 Induction | MCF-7 Breast Cancer Cells | Inhibition of IGF-1 signaling; decreased cell viability. | nih.govnih.gov |
| Cyclin E Processing | MCF-7 Breast Cancer Cells | Generation of cleaved cyclin E; enhanced cell migration. | nih.gov |
Effects on Cell Cycle Progression and Apoptosis Induction in Preclinical Models
This compound significantly impacts fundamental cellular processes such as cell division and programmed cell death, which are central to its anti-neoplastic activity.
A primary mechanism by which this compound inhibits cancer cell proliferation is by inducing arrest at the G1 phase of the cell cycle. researchgate.netnih.gov This effect has been clearly demonstrated in preclinical models of multiple myeloma. researchgate.netnih.gov The G1 block is orchestrated through the modulation of key cell cycle regulatory proteins. Specifically, treatment with this compound leads to a marked upregulation of the cyclin-dependent kinase inhibitor p27(Kip1). researchgate.netnih.gov Concurrently, it causes a significant downregulation of the proto-oncoprotein c-Myc, a critical driver of cell cycle progression. researchgate.netnih.gov The accumulation of p27(Kip1) and reduction of c-Myc effectively halt the cell's transition from the G1 to the S phase, thereby preventing DNA replication and cell division.
In addition to halting cell cycle progression, this compound can actively induce apoptosis, or programmed cell death, in various cancer cell lines. researchgate.netaacrjournals.orgnih.gov The induction of apoptosis is a time- and dose-dependent process that relies on the activation of a family of cysteine proteases known as caspases. aacrjournals.orgnih.gov Pharmacological inhibition of caspases has been shown to block apoptosis triggered by the compound, confirming their critical role. nih.gov
This compound activates both initiator caspases, such as caspase-8 and caspase-9, and executioner caspases like caspase-3. aacrjournals.org The activation of caspase-9 strongly points to the involvement of the intrinsic, or mitochondrial, pathway of apoptosis. nih.govaacrjournals.org This is further substantiated by findings in multiple myeloma cells where this compound treatment modulates the expression of Bcl-2 family proteins, which govern mitochondrial integrity. nih.gov These changes include the induction of the pro-apoptotic protein BimS and the downregulation of the anti-apoptotic protein Mcl-1. nih.gov However, the apoptotic response is not universal. In some models, such as human endometrial adenocarcinoma cells, this compound induced a non-apoptotic form of cell death. spandidos-publications.com Furthermore, in certain contexts, it may trigger autophagic cell death rather than classical apoptosis. nih.gov
| Regulator/Pathway | Cellular System | Effect of this compound | Reference |
|---|---|---|---|
| p27(Kip1) | Multiple Myeloma Cells | Upregulation | researchgate.netnih.gov |
| c-Myc | Multiple Myeloma Cells | Downregulation | researchgate.netnih.gov |
| Caspase-9 | Multiple Myeloma Cells, Rat Mammary Tumors | Activation | nih.govaacrjournals.org |
| Caspase-3 | Human Breast Cancer Cells, Rat Mammary Tumors | Activation | aacrjournals.org |
| BimS (pro-apoptotic) | Multiple Myeloma Cells | Induction | nih.gov |
| Mcl-1 (anti-apoptotic) | Multiple Myeloma Cells | Decrease | nih.gov |
Antioxidant and Membrane-Interacting Properties
Beyond its receptor-mediated effects, this compound exhibits notable antioxidant capabilities and interacts directly with cellular membranes, influencing their structure and function. nih.govmdpi.com
This compound has been identified as a potent inhibitor of lipid peroxidation, a destructive process of oxidative damage to lipids within cellular membranes. nih.govnih.gov Its efficacy in this regard surpasses that of its parent compound, Tamoxifen, and other metabolites. nih.govsigmaaldrich.com This enhanced antioxidant activity is attributed to the presence of a hydroxyl group in its structure, which can donate a hydrogen atom to quench free radicals. nih.gov
Research has demonstrated that this compound effectively scavenges peroxyl radicals, which are key initiators of the lipid peroxidation chain reaction. nih.govbroadpharm.com It acts as an intramembranous scavenger, intercepting these radicals within the lipid bilayer of membranes. nih.gov Studies using various experimental models, such as rat liver microsomes and phospholipid liposomes, have confirmed its ability to inhibit lipid peroxidation induced by different oxidizing agents. nih.govnih.govnih.gov For instance, in one study, a concentration of 25 µM of 4-Hydroxytamoxifen almost completely prevented the oxidation of cis-parinaric acid, a fluorescent probe used to measure lipid peroxidation. sigmaaldrich.com
The antioxidant potency of this compound has been compared to that of other known antioxidants. It has been shown to be more effective than Tamoxifen, 3-hydroxytamoxifen, and even 17β-estradiol in preventing microsomal and liposomal lipid peroxidation. sigmaaldrich.com Furthermore, its antioxidant effectiveness can enhance the protective capacity of vitamin E against lipid peroxidation. nih.gov
| Compound | Relative Inhibitory Potency on Lipid Peroxidation | Reference |
| This compound | Much more powerful than Tamoxifen | nih.gov |
| Tamoxifen | Inhibitor | nih.gov |
| cis-Tamoxifen | Weaker inhibitor than Tamoxifen | nih.gov |
| N-desmethyl Tamoxifen | Weaker inhibitor than Tamoxifen | nih.gov |
The lipophilic nature of this compound facilitates its partitioning into cellular membranes. nih.govmdpi.com This association with membranes is crucial for its antioxidant activity, as it allows the compound to be localized where lipid peroxidation occurs. nih.gov Studies have shown a correlation between its higher partition in biomembranes and its stronger intramembranous scavenger capacity compared to Tamoxifen. nih.gov
This compound's interaction with membranes can also lead to alterations in membrane structure and function. mdpi.com Research using model phospholipid membranes has indicated that it can influence membrane fluidity and permeability. mdpi.com For example, it has been observed to induce changes in the packing of lipid acyl chains and the hydration of the polar headgroup region of the membrane. mdpi.com
Differential scanning calorimetry studies have suggested a preferential association of Tamoxifen with certain types of phospholipids, such as phosphatidylcholine, within mixed lipid systems. mdpi.com Furthermore, second harmonic generation (SHG) has been employed as a label-free technique to measure the equilibrium association constants of this compound with lipid membranes, providing quantitative insights into these interactions at clinically relevant concentrations. acs.org These studies have examined how factors like lipid phase, packing density, and cholesterol content influence the binding of this compound to membranes. acs.org
The interaction of this compound with membranes can also influence the activity of membrane-associated proteins. For instance, it has been shown to induce the isozyme-specific membrane association of protein kinase C-ε in human breast cancer cells, an effect that correlates with the inhibition of cell growth. escholarship.org
| Technique | Observation | Reference |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Shift in νCH2 and νC=O band frequencies, indicating increased gauche conformers and dehydration of the polar region in the presence of Tamoxifen. | mdpi.com |
| Differential Scanning Calorimetry (DSC) | Preferential association of Tamoxifen with phosphatidylcholine in mixed PC/PE systems. | mdpi.com |
| Second Harmonic Generation (SHG) | Measurement of equilibrium association constants (Ka) for SERM-membrane interactions. | acs.org |
| Western Blot Analysis | Tamoxifen induces isozyme-specific membrane association of PKC-ε. | escholarship.org |
Preclinical Investigations of E 4 Hydroxy Tamoxifen Activity
In Vitro Studies in Mammalian Cell Lines
Antiproliferative Effects in Hormone-Responsive and Non-Responsive Cancer Cell Lines
(E)-4'-Hydroxy Tamoxifen (B1202) is a recognized antagonist of the estrogen receptor (ER), and it has demonstrated inhibitory effects on the proliferation of various cancer cell lines. caymanchem.com Its antiproliferative activity has been observed in both hormone-responsive (ER-positive) and, in some contexts, non-responsive (ER-negative) cancer cells.
In ER-positive breast cancer cell lines such as MCF-7 and T47D, (E)-4'-Hydroxy Tamoxifen has been shown to inhibit cell growth. japsonline.comsemanticscholar.org For instance, it has an IC50 of 27 µM in MCF-7 cells. caymanchem.com The compound's primary mechanism in these cells is competitive antagonism of the estrogen receptor, which blocks the proliferative signals mediated by estrogen. nih.gov However, at very low concentrations (0.01-1.00 nM), this compound has been observed to stimulate colony formation in MCF-7 cells in the absence of estradiol (B170435), indicating some partial agonist activity. nih.gov
The compound has also shown antiproliferative effects in endometrial cancer cell lines. In HEC-1A and HEC-1B cells, this compound reduced the percentage of cell survival at concentrations of 10 and 100 nM. caymanchem.com In contrast, in other studies using Ishikawa and HEC1A endometrial cancer cells, this compound alone (at 2.5 µM and 5 µM) did not inhibit cell proliferation. iiarjournals.org
Interestingly, this compound has also demonstrated effects on ER-negative breast cancer cells. It inhibits the proliferation of MDA-MB-231 cells with an IC50 of 16 µM. caymanchem.com This suggests that its anticancer activities may extend beyond ER antagonism.
The development of resistance to this compound is a significant area of investigation. Tamoxifen-resistant (TamR) MCF-7 and T47D cell lines have been established by long-term exposure to the compound. tjpr.orgthno.org These resistant cells exhibit a reduced sensitivity to the antiproliferative effects of this compound. semanticscholar.orgtjpr.org
Interactive Data Table: Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | ER Status | Antiproliferative Effect | IC50 Value | Reference |
| MCF-7 | Breast Cancer | Positive | Inhibition | 27 µM | caymanchem.com |
| T47D | Breast Cancer | Positive | Inhibition | Not Specified | japsonline.com |
| MDA-MB-231 | Breast Cancer | Negative | Inhibition | 16 µM | caymanchem.com |
| HEC-1A | Endometrial Cancer | Not Specified | Inhibition | Not Applicable | caymanchem.com |
| HEC-1B | Endometrial Cancer | Not Specified | Inhibition | Not Applicable | caymanchem.com |
| Ishikawa | Endometrial Cancer | Positive | No significant effect at tested concentrations | Not Applicable | iiarjournals.org |
| Hs578T | Breast Cancer | Negative | No effect | Not Applicable | nih.gov |
Studies on Cell Migration and Invasion
This compound has been shown to influence the migration and invasion of cancer cells, key processes in metastasis. In ER-negative 4T1 mammary tumor cells, treatment with this compound significantly reduced the number of cells that could invade through a layer of Matrigel. ijbs.com This effect is linked to the compound's ability to accelerate the degradation of the transcription factor Twist1, a known promoter of breast cancer cell invasiveness. ijbs.com
Conversely, the development of acquired resistance to this compound in ERα-positive breast cancer cell lines, such as MCF-7 and T47D, is associated with a significant increase in their invasive capabilities. nih.govresearchgate.net For example, tamoxifen-resistant MCF-7 (MCF-7-TR) cells showed a 3.5-fold increase in invasion compared to the parental MCF-7 cells. nih.gov Similarly, tamoxifen-resistant T47D (T47D-TR) cells exhibited a 3-fold increase in invasion. nih.gov This increased invasiveness in resistant cells is linked to alterations in the expression of genes like CYR61 and S100A4. nih.gov
Studies on tamoxifen-resistant cells have also implicated the role of other proteins in enhanced motility. Proteomic analysis of tamoxifen-resistant MCF-7 cells revealed that overexpressed proteins involved in growth and proliferation also promote migration and invasion, with the regulation of the actin cytoskeleton being a key driver. nih.gov Furthermore, knockdown of FK506-binding protein 14 (FKBP14) in tamoxifen-resistant MCF-7 and T47D cells inhibited their migration and invasion. tjpr.org
Effects on Angiogenesis-Related Processes in Endothelial Cell Models
This compound exhibits anti-angiogenic properties by directly affecting endothelial cells. In human umbilical vein endothelial cells (HUVECs), pretreatment with this compound led to diminished capillary tube formation and decreased endothelial migration. nih.gov This is partly due to a significant reduction in the release of the pro-angiogenic factor vascular endothelial growth factor (VEGF). nih.gov
RNA sequencing of human endothelial cells (TeloHAEC) treated with this compound revealed a distinct transcriptional program that impacts angiogenesis. thno.org The compound was found to antagonize genes induced by estradiol (E2) and to regulate a unique set of genes, many of which are involved in anti-angiogenic pathways. thno.org Specifically, this compound differentially regulates transcription factors that are essential for E2-driven actions in endothelial cells. thno.org
Organoid and 3D Culture Models for Mechanistic Elucidation
The use of 3D culture systems, such as organoids, provides a more physiologically relevant model to study the effects of this compound. researchgate.netmdpi.com These models can recapitulate the heterogeneity of the original tumor tissue. researchgate.netnih.gov
In Vivo Studies in Animal Models (Non-Human)
Xenograft Models for Studying Anti-Tumor Activity and Signaling Pathways
Xenograft models, where human cancer cells are implanted into immunodeficient mice, have been instrumental in evaluating the in vivo anti-tumor activity of this compound.
In a xenograft model using MCF-7 human breast cancer cells, intraperitoneal injection of this compound at a dose of 1 mg/kg daily for 23 days effectively inhibited tumor growth. targetmol.com This confirms the anti-tumor efficacy of the compound in an in vivo setting for ER-positive breast cancer.
Furthermore, the delivery of this compound via nanoparticles has been shown to enhance its anti-tumoral activity in an MCF-7 xenograft model. nih.gov This enhanced activity was associated with the induction of apoptosis and was correlated with an increase in the expression of p21(Waf-1/Cip1) and p27(Kip1) and a decrease in cyclin D1 and E in the tumor extracts. nih.gov
In a multiple myeloma xenograft model using RPMI-8226 cells, administration of liposomes encapsulating this compound (4 mg/kg twice per week) led to a reduction in tumor growth. caymanchem.com
Interestingly, in a xenograft model using ER-negative 4T1 mammary tumor cells, while tamoxifen treatment did not significantly affect tumor growth, it did inhibit lung metastasis. ijbs.com This suggests that the anti-metastatic effects of tamoxifen and its metabolites may be independent of their effects on primary tumor proliferation in certain contexts.
Studies on tamoxifen resistance have also utilized xenograft models. For example, tamoxifen-resistant cells with depleted SETD1A, a protein associated with resistance, showed significantly reduced tumor growth in a mouse xenograft model. thno.org
Genetically Engineered Mouse Models for Receptor-Specific Effects
Genetically engineered mouse models (GEMMs) are invaluable tools for dissecting the in vivo roles of specific receptors in mediating the effects of compounds like this compound. A key application of this technology is the Cre-ER inducible system, where the Cre recombinase is fused to a mutated ligand-binding domain of the estrogen receptor (ER). nih.govfrontiersin.org This system allows for temporal control of gene expression, as the fusion protein is activated by the administration of tamoxifen or its metabolites, including 4-hydroxytamoxifen (B85900) (4-OHT). nih.govfrontiersin.org
The (E)-isomer of 4-OHT is noted to be unstable and can isomerize to a mixture of E and Z isomers, which exhibit antiestrogenic activity both in vitro and in vivo. acs.org Fixed ring (FR) derivatives of the E-isomer of 4OHT have been synthesized to study its activity more precisely. In studies using these fixed ring analogues, the E-isomer was found to be a weak antiestrogen (B12405530) and lacked estrogenic activity at therapeutic serum concentrations. acs.org
The Cre-ERT2 system, a refined version of the Cre-ER technology, demonstrates approximately 10-fold higher sensitivity to 4-OHT activation compared to the earlier Cre-ERTAM version. nih.gov This increased sensitivity allows for more precise control over gene recombination in preclinical models. These GEMMs have been instrumental in validating gene functions, identifying novel oncogenes and tumor suppressors, and providing preclinical platforms to test new therapeutic strategies. nih.govresearchgate.net
Studies on Tissue-Specific Effects in Non-Disease Animal Models
Investigations in non-disease animal models have revealed the tissue-specific actions of 4-hydroxytamoxifen. In ovariectomized C57BL/6 mice, both estradiol (E2) and 4-OHT were shown to regulate the expression of Nuclear Respiratory Factor 1 (Nrf1) and mitochondrial function in a time- and tissue-dependent manner in the mammary gland and uterus. bioscientifica.com
While both E2 and 4-OHT increased Nrf1 mRNA and protein expression in both tissues at 6 hours post-treatment, the downstream effects diverged. bioscientifica.com In the uterus, E2 led to an increase in mitochondrial biogenesis at 24 and 72 hours, an effect not observed with 4-OHT. bioscientifica.com Conversely, in the mammary gland, 4-OHT increased Nrf1 mRNA but not the protein, and it decreased mitochondrial biogenesis after 72 hours. bioscientifica.com
| Tissue | Treatment | Effect on Nrf1 mRNA | Effect on NRF-1 Protein | Effect on Mitochondrial Biogenesis |
| Mammary Gland | Estradiol (E2) | Increased | Increased | No significant effect at 6h, increased at 24h |
| 4-Hydroxytamoxifen | Increased | No change | Decreased after 72h | |
| Uterus | Estradiol (E2) | Increased | Increased | Increased at 24h and 72h |
| 4-Hydroxytamoxifen | Increased | Increased | No effect |
Investigation of Pharmacodynamic Markers in Preclinical In Vivo Systems
Pharmacodynamic markers are crucial for assessing the biological activity of a compound in vivo. For this compound, preclinical studies have focused on its effects on estrogen receptor (ER) signaling and downstream gene regulation.
In MCF-7 breast cancer cells, which are ER-positive, 4-hydroxytamoxifen acts as a potent inhibitor of estradiol-stimulated proliferation. pnas.org Furthermore, it has been demonstrated that 4OHT and its ZFR analogue cause an up-regulation of ERα protein levels in MCF-7:WS8 cells. acs.org In contrast, estradiol (E2) reduces the level of ERα by approximately 60%. acs.org
The activation of the MAPK/ERK 1/2 pathway has also been identified as a non-genomic effect of 4-OH-tamoxifen in murine breast cancer cells. spandidos-publications.com Interestingly, while both estradiol and 4-OH-tamoxifen activate this pathway, their effects on cell proliferation are opposing, with estradiol stimulating and 4-OH-tamoxifen inhibiting cell growth. spandidos-publications.com The inhibitory effect of 4-OH-tamoxifen on proliferation was found to be dependent on pathways downstream of EGFR and PI3K/AKT. spandidos-publications.com
These findings underscore the complex signaling mechanisms engaged by this compound and provide a panel of potential pharmacodynamic markers for monitoring its activity in preclinical systems.
| Cell Line | Treatment | Effect on ERα Protein Levels | Effect on MAPK/ERK 1/2 Phosphorylation | Effect on Cell Proliferation |
| MCF-7:WS8 | 4-Hydroxytamoxifen | Up-regulation | Not Assessed | Not Assessed |
| ZFR 4OHT | Up-regulation | Not Assessed | Not Assessed | |
| Estradiol (E2) | ~60% reduction | Not Assessed | Not Assessed | |
| LM05-E Murine Breast Cancer Cells | 4-OH-tamoxifen | Not Assessed | Rapid phosphorylation | Inhibition |
| Estradiol (E2) | Not Assessed | Rapid phosphorylation | Stimulation |
Mechanisms of Acquired or Intrinsic Resistance to E 4 Hydroxy Tamoxifen in Preclinical Contexts
Alterations in Estrogen Receptor Expression and Function
The estrogen receptor (ER) is the direct target of (E)-4'-Hydroxy Tamoxifen (B1202). Therefore, modifications to the ER itself are a primary mechanism of resistance.
Mutations within the ESR1 gene, which encodes ERα, can lead to a constitutively active receptor that no longer requires estrogen for its function and may have a reduced affinity for antagonists. The Y537S mutation in the ligand-binding domain (LBD) of ERα is particularly associated with a high degree of resistance, as it stabilizes the receptor in an active, agonistic conformation even when (E)-4'-Hydroxy Tamoxifen is bound. researchgate.net This specific mutation has been shown to reduce the affinity and sensitivity of the receptor to this compound. researchgate.net Another mutation, D351Y, identified in a tamoxifen-stimulated cell line, also alters the receptor's response to the drug. aacrjournals.orgdovepress.com
In addition to point mutations, alternative splicing of the ER mRNA can produce variant receptor proteins that lack key functional domains. In the tamoxifen-resistant MCF-7/TAMR-1 cell line, several ER mRNA splice variants were identified, including those lacking exon 2, 4, 5, or 7, and a novel variant missing both exons 4 and 7. nih.gov Semi-quantitative analysis revealed that the variant lacking exon 2 was expressed at a higher level, while the variant lacking exon 5 was expressed at a lower level in the resistant cells compared to the sensitive parent line, suggesting their potential involvement in the resistance phenotype. nih.gov However, the role of splice variants is complex, as other studies using different MCF-7 sublines found no major differences in the expression of these variants between sensitive and resistant cells, questioning their universal role in resistance. aacrjournals.orgresearchgate.net
Table 1: Key ERα Alterations and their Preclinical Impact on this compound Resistance
Alteration Type Specific Example Reported Effect on this compound Action Reference Point Mutation Y537S Causes constitutive, ligand-independent activation of ERα. Reduces affinity and sensitivity to this compound by stabilizing an agonist conformation. Point Mutation D351Y Identified in a tamoxifen-stimulated cell line, suggesting a role in converting the drug's effect from antagonistic to agonistic. [12, 18] Splice Variant ERΔE2 (lacks exon 2) Expressed at a higher level in MCF-7/TAMR-1 resistant cells compared to sensitive parental cells. aacrjournals.org Splice Variant ERΔE5 (lacks exon 5) Expressed at a significantly lower level in MCF-7/TAMR-1 resistant cells. The functional consequence remains under investigation. [2, 11]
The most straightforward mechanism of resistance is the loss of the drug's target. A lack of ER expression is a dominant mechanism of de novo, or intrinsic, resistance, with over 90% of ER-negative tumors failing to respond to antiestrogen (B12405530) therapy. aacrjournals.orgjournal-dtt.org In cases of acquired resistance, where tumors initially respond to treatment, the complete loss of ERα is less common but still a significant factor. journal-dtt.org Studies have reported that approximately 17% to 28% of patients who develop acquired resistance to tamoxifen exhibit a loss of ERα expression in their tumors at the time of relapse. aacrjournals.orgdovepress.com However, the majority of tumors with acquired resistance continue to express ER, indicating that other mechanisms are responsible for driving the resistant phenotype in these cases. aacrjournals.orgjournal-dtt.org Preclinical data suggest that increased signaling from growth factors like EGF and IGF-1 can contribute to the downregulation of ER protein expression, fostering a more hormone-independent state. journal-dtt.org
Upregulation of Drug Efflux Transporters
ATP-binding cassette (ABC) transporters are membrane proteins that function as cellular pumps, actively exporting a wide range of substances, including therapeutic drugs. Their overexpression can reduce the intracellular concentration of this compound, thereby diminishing its ability to bind to the ER and exert its antagonistic effect. spandidos-publications.com
The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a key ABC transporter implicated in multidrug resistance. researchgate.nettandfonline.com While its substrate range is extensive, its specific role in the transport of this compound is an area of ongoing investigation. Some studies suggest that ABCG2 is involved in the transport of tamoxifen and its metabolites, potentially influencing drug efficacy and resistance. spandidos-publications.comnih.gov For instance, activation of the Pregnane X Receptor (PXR) in breast cancer cell lines was shown to increase the expression of BCRP and lead to a marked increase in resistance to 4-hydroxytamoxifen (B85900). nih.gov
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is one of the most well-characterized ABC transporters. Preclinical evidence confirms that the primary active metabolites of tamoxifen, including this compound and endoxifen (B1662132), are substrates of P-gp. aacrjournals.orgiiarjournals.org This transporter can actively pump these metabolites out of cancer cells, limiting their access to the intracellular ER target. aacrjournals.org Interestingly, some research indicates that tamoxifen itself can interact directly with P-gp, inhibiting the transport of other cytotoxic drugs without necessarily being a substrate itself. dovepress.com
Other members of the ABC transporter family, such as the Multidrug Resistance-Associated Proteins (MRPs), part of the ABCC subfamily, are also implicated. Specifically, ABCC2 (MRP2) has been linked to tamoxifen resistance. iiarjournals.org Genetic polymorphisms in the ABCC2 gene have been associated with clinical outcomes in patients receiving tamoxifen therapy, suggesting a role for this transporter in the drug's disposition and efficacy. iiarjournals.org
Table 2: Key ABC Transporters in this compound Resistance
Transporter Gene Interaction with this compound / Metabolites Reference P-glycoprotein (P-gp) ABCB1 Directly transports the active metabolites this compound and endoxifen out of the cell. [4, 12] Breast Cancer Resistance Protein (BCRP) ABCG2 Implicated in resistance; its expression can be upregulated, leading to reduced sensitivity to this compound. [5, 7] Multidrug Resistance-Associated Protein 2 (MRP2) ABCC2 Associated with tamoxifen resistance. Genetic variations in the gene can affect clinical outcomes. [1, 4]
Activation of Alternative Signaling Pathways
Cancer cells can develop resistance by activating signaling pathways that run parallel to or downstream of the ER, a phenomenon known as "crosstalk." These pathways can phosphorylate and activate the ER or its co-regulators in a ligand-independent manner, or they can drive cell proliferation and survival through ER-independent mechanisms, effectively bypassing the blockade imposed by this compound.
Key pathways implicated in this form of resistance include the PI3K/Akt/mTOR and the MAPK/ERK pathways. tandfonline.comnih.gov
PI3K/Akt/mTOR Pathway: This is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism. spandidos-publications.com Its activation is a frequent event in tamoxifen resistance. nih.gov Preclinical studies show that constitutive activation of Akt, a central kinase in this pathway, can confer resistance to antiestrogens by causing ligand-independent activation of the ER. spandidos-publications.com This activation can be triggered by mutations in genes like PTEN or by the upregulation of factors such as HOXA5, which subsequently activates the PI3K/Akt cascade. spandidos-publications.com The activation of this pathway can render cancer cells less apoptotic and promote their survival despite ER antagonism.
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK1/2 cascade, is another major route to resistance. Hyperactivation of ERK1/2 can enhance the transcriptional activity of ERα, in some cases by directly phosphorylating the receptor at serine 118. dovepress.com This phosphorylation can lead to ligand-independent ER activation and render cells insensitive to the inhibitory effects of this compound. For example, the downregulation of SPRED2, an inhibitor of the MAPK pathway, has been shown to cause hyperactivation of ERK1/ERK2, leading to tamoxifen resistance in preclinical models. This resistance could be reversed by treatment with an ERK1/2 inhibitor.
Table 3: Alternative Signaling Pathways Driving this compound Resistance
Signaling Pathway Key Components Mechanism of Resistance Reference PI3K/Akt/mTOR PI3K, Akt, mTOR, PTEN Promotes ligand-independent activation of ERα. Drives cell proliferation and survival, bypassing the ER blockade. Activation can result from PTEN loss or other upstream signals. [5, 6, 7] MAPK/ERK Ras, Raf, MEK, ERK1/2 Phosphorylates and activates ERα (e.g., at Ser118) and its co-regulators, leading to ligand-independent transcription and cell proliferation. [1, 3, 18]
E 4 Hydroxy Tamoxifen As a Research Tool in Molecular Biology and Genetic Engineering
Inducible Gene Expression Systems (e.g., Cre-ERT2/loxP)
The Cre-ERT2/loxP system is a powerful and widely used tool for conditional gene manipulation in vivo and in vitro. This system allows researchers to control the timing and location of gene expression or deletion with a high degree of precision. The functionality of this system is critically dependent on the administration of (E)-4'-Hydroxy Tamoxifen (B1202).
The Cre-ERT2 system is based on the fusion of Cre recombinase with a mutated ligand-binding domain (LBD) of the estrogen receptor (ER), specifically the ERT2 variant. This modified LBD has a high affinity for (E)-4'-Hydroxy Tamoxifen but a very low affinity for endogenous estrogens. In the absence of this compound, the Cre-ERT2 fusion protein is sequestered in the cytoplasm through its interaction with heat shock proteins (HSPs).
Upon administration, this compound binds to the ERT2 LBD, inducing a conformational change in the fusion protein. This change disrupts the interaction with HSPs, leading to the translocation of the Cre-ERT2 protein into the nucleus. Once in the nucleus, the Cre recombinase component of the fusion protein can recognize and mediate recombination at specific DNA sequences known as loxP sites. This recombination event can be engineered to either excise a gene flanked by loxP sites (gene knockout) or to remove a "stop" cassette to allow the expression of a downstream gene (gene knock-in). The Cre-ERT2 variant is noted to be approximately ten times more sensitive to this compound than the original Cre-ER fusion.
The ability to induce Cre recombinase activity at a specific time allows for the study of gene function in a temporally controlled manner. For example, researchers can investigate the role of a particular gene during different stages of development or in the progression of a disease. By administering this compound at a chosen time point, the target gene can be activated or inactivated, and the resulting phenotype can be observed.
Furthermore, by placing the expression of the Cre-ERT2 fusion protein under the control of a tissue-specific promoter, the genetic manipulation can be restricted to a particular cell type or tissue. For instance, using a promoter that is only active in cardiac cells, researchers can study the function of a gene specifically in the heart without affecting other tissues. This spatial control is crucial for understanding the cell-type-specific roles of genes and for avoiding the embryonic lethality that can result from ubiquitous gene deletion.
The combination of temporal control provided by this compound and spatial control conferred by tissue-specific promoters makes the Cre-ERT2/loxP system a versatile tool for a wide range of genetic studies in various organisms.
| Feature | Description |
| Inducer | This compound |
| Recombinase | Cre fused to a mutated estrogen receptor ligand-binding domain (Cre-ERT2) |
| Target DNA Sequence | loxP sites |
| Mechanism of Action | This compound binding to Cre-ERT2 induces its nuclear translocation and subsequent recombination at loxP sites. |
| Control | Temporal (timing of administration) and Spatial (tissue-specific promoters) |
Genetic Engineering with CRISPR/Cas9 Systems
The advent of CRISPR/Cas9 technology has revolutionized the field of genetic engineering. The precision and efficiency of this system have been further enhanced by the integration of inducible elements, with this compound playing a key role in activating Cas9 nuclease activity for precise genome editing.
To achieve temporal control over CRISPR/Cas9-mediated genome editing, researchers have developed inducible Cas9 systems. One common strategy involves the fusion of the Cas9 nuclease with the same mutated estrogen receptor ligand-binding domain (ERT2) used in the Cre-loxP system. In this configuration, the Cas9-ERT2 fusion protein remains inactive in the absence of this compound.
Upon administration, this compound binds to the ERT2 domain, leading to the activation of the Cas9 nuclease. The activated Cas9, guided by a single-guide RNA (sgRNA), can then introduce a double-strand break at a specific genomic locus. This targeted DNA damage is then repaired by the cell's own machinery, either through non-homologous end joining (NHEJ), which often results in small insertions or deletions (indels), or through homology-directed repair (HDR) if a donor template is provided.
This inducible system provides a powerful means to control the timing of genome editing, which is critical for studying dynamic cellular processes and for minimizing off-target effects.
The ability to control Cas9 activity with this compound has significant implications for both in vitro and in vivo studies in non-human models. In cell culture, researchers can precisely time the deletion or insertion of a gene to study its function at specific stages of cell differentiation or in response to particular stimuli.
In animal models, such as mice, the use of this compound-inducible Cas9 allows for tissue-specific and temporally controlled genome editing. By combining this system with tissue-specific expression of the Cas9-ERT2 fusion protein and the sgRNA, scientists can introduce genetic modifications in specific cell populations at defined developmental stages or in adult animals. This approach is invaluable for creating animal models of human diseases and for dissecting the complex genetic networks that underlie various biological processes.
| System Component | Function |
| This compound | Activates the Cas9-ERT2 fusion protein. |
| Cas9-ERT2 | An engineered Cas9 nuclease that is inactive until this compound is present. |
| Single-guide RNA (sgRNA) | Guides the Cas9 nuclease to a specific target DNA sequence. |
| Outcome | Precise and temporally controlled gene deletion or insertion. |
Targeted Recombination in Active Populations (TRAP/TRAP2) Systems
Targeted Recombination in Active Populations (TRAP) and its improved version, TRAP2, are innovative techniques that allow for the permanent genetic labeling of neurons that are active in response to a specific stimulus or during a particular behavior. This compound is a crucial component of these systems.
In TRAP systems, the expression of Cre recombinase is made dependent on neuronal activity, often by placing it under the control of an immediate early gene promoter, such as Fos. However, to achieve precise temporal control and label only the neurons active during a specific window of time, the Cre protein is fused to the ERT2 ligand-binding domain (Cre-ERT2).
When an animal is exposed to a particular stimulus, the neurons involved in processing that information become active, leading to the expression of the Fos-driven Cre-ERT2. However, the Cre-ERT2 protein remains inactive in the cytoplasm until this compound is administered. By injecting the animal with this compound shortly after the stimulus, the Cre-ERT2 in the recently activated neurons translocates to the nucleus and mediates recombination at loxP sites. This recombination can lead to the expression of a reporter gene, such as GFP, permanently marking the neurons that were active during that specific time window.
This powerful technique has provided unprecedented opportunities to map and study the function of neuronal circuits underlying various behaviors, memories, and sensory experiences.
Use of this compound in Neuronal Activity Tagging
This compound (4-OHT) is a crucial tool in molecular biology for labeling and studying neurons that are active during specific behaviors or in response to particular stimuli. lumiprobe.comnih.gov This technique, often referred to as activity-dependent tagging or neuronal engram labeling, relies on inducible genetic systems that are activated by 4-OHT. frontiersin.orgbiorxiv.org The most common of these is the Cre-loxP system, specifically utilizing a modified Cre recombinase fused to a mutant estrogen receptor ligand-binding domain (Cre-ERT2). nih.govfrontiersin.org
In this system, the Cre-ERT2 protein is normally kept inactive in the cytoplasm of the neuron. frontiersin.orgnih.gov When an immediate early gene (IEG) promoter, such as c-Fos or Arc, is activated by neuronal activity, it drives the expression of this Cre-ERT2 fusion protein. frontiersin.org In the presence of 4-OHT, the ligand binds to the ERT2 domain, causing a conformational change that allows the Cre recombinase to translocate into the nucleus. frontiersin.orgnih.gov Once in the nucleus, Cre excises a "stop" sequence flanked by loxP sites, leading to the permanent expression of a reporter gene, such as a fluorescent protein (e.g., eYFP or GFP). biorxiv.orgnih.gov This process indelibly "tags" the neurons that were active during the specific time window of 4-OHT availability. frontiersin.org
The use of 4-OHT offers a significant advantage over its parent compound, tamoxifen, due to its more direct action and shorter half-life. nih.govprotocols.io Tamoxifen requires metabolic conversion in the liver to its active form, 4-OHT, which introduces a delay and variability in the timing of Cre activation. nih.govnih.gov In contrast, administering 4-OHT directly provides more precise temporal control, allowing researchers to label neuronal ensembles associated with specific, time-limited events. biorxiv.orgnih.gov Studies have shown that the recombination efficiency of 4-OHT decreases significantly between 12 to 18 hours after injection, enabling a narrow window for labeling. nih.gov
Research findings have validated the use of 4-OHT in various neuronal tagging experiments. For instance, in Egr1-CreERT2 transgenic mice, the administration of 4-OHT during epileptic seizures or cocaine exposure led to the persistent tagging of neurons in the hippocampus and dorsal striatum, respectively. nih.govbiorxiv.org Similarly, the ArcCreERT2 mouse model has been used with 4-OHT to successfully label and manipulate memory engrams in the hippocampus, demonstrating that 4-OHT allows for context-specific labeling of neurons involved in memory formation. nih.govkaist.ac.kr
| System | Promoter | Stimulus | Brain Region Tagged | Research Outcome |
| Egr1-CreERT2 | Egr1 | Seizures (Pilocarpine, PTZ) | Dentate Gyrus (Hippocampus) | Persistent tagging of neurons and some astrocytes activated by seizures. nih.gov |
| Egr1-CreERT2 | Egr1 | Cocaine | Dorsal Striatum | Tagged neurons were more likely to be reactivated by a second cocaine injection. nih.gov |
| ArcCreERT2 | Arc | Contextual Fear Conditioning | Dentate Gyrus (DG), CA3 | 4-OHT provided more specific, context-dependent labeling of memory traces compared to Tamoxifen. nih.gov |
| Arc-TRAP | Arc | Shock, Cocaine | Medial Prefrontal Cortex (mPFC) | Allowed for the identification of distinct projection targets for neurons activated by different experiences. kaist.ac.kr |
Methodological Advancements in Research Tool Application
The application of this compound as a research tool has been enhanced by several methodological advancements that provide greater precision and expanded capabilities for genetic manipulation. These innovations focus on improving the spatiotemporal control of gene recombination and adapting the technology for broader use in genetic engineering.
A significant advancement is the development of "caged" 4-OHT, which renders the molecule inactive until it is exposed to UV light. researchgate.net By covalently attaching a photolabile ortho-nitrobenzyl group to 4-OHT, researchers have created a compound that can be systemically administered but will only become active in specific tissues or even single cells illuminated by a light source. researchgate.net This technique provides a powerful method for achieving highly localized, light-inducible control of Cre-ERT2 activity, overcoming the limitations of 4-OHT's natural diffusion in tissues and enabling precise spatial and temporal regulation of gene expression. researchgate.net
The utility of 4-OHT has also been extended beyond the Cre-loxP system to other areas of genetic engineering, such as the CRISPR/Cas9 gene-editing platform. Researchers have engineered an intein-linked inactive Cas9 nuclease that can be activated by (Z)-4-Hydroxytamoxifen. lumiprobe.combio-techne.com This inducible Cas9 system has been shown to have approximately 25-fold higher specificity than wild-type Cas9, significantly reducing off-target gene editing. bio-techne.com This adaptation allows for temporal control over gene editing, adding a layer of precision to CRISPR-based studies.
Furthermore, 4-OHT is instrumental in controlling the behavior of conditionally immortalized cell lines used in developmental biology and disease modeling. Human stem cell lines, including neural, liver, and pancreatic lines, have been engineered with a fusion construct of the growth-promoting gene c-myc and a mutant estrogen receptor (c-mycERTAM). reneuron.com In the presence of 4-OHT, these cells proliferate stably. Upon withdrawal of 4-OHT, the c-mycERTAM protein is inactivated, proliferation ceases, and the cells differentiate. This chemical switch provides a robust and versatile platform for studying cell fate and for applications like drug screening. reneuron.com
These advancements highlight the evolution of 4-OHT from a simple inducer of gene recombination to a sophisticated tool enabling multi-layered control over genetic and cellular processes.
| Advancement | System | Mechanism | Application | Benefit |
| Photocaged 4-OHT | Cre-ERT2/loxP | A photolabile group attached to 4-OHT is cleaved by UV light, activating the molecule. researchgate.net | Lineage tracing, localized gene expression studies. | Precise spatiotemporal control of gene recombination. researchgate.net |
| Inducible Cas9 | CRISPR/Cas9 | (Z)-4-Hydroxytamoxifen activates an intein-linked inactive Cas9 protein. bio-techne.com | Gene editing. | Reduced off-target effects and improved specificity. bio-techne.com |
| Conditional Immortalization | c-mycERTAM | 4-OHT activates the c-mycERTAM fusion protein to drive cell proliferation. Withdrawal induces differentiation. reneuron.com | Disease modeling, drug screening, developmental biology. | Controlled regulation of cell proliferation and differentiation. reneuron.com |
Structure Activity Relationship Sar Studies and Analogue Development Based on E 4 Hydroxy Tamoxifen
Rational Design of (E)-4'-Hydroxy Tamoxifen (B1202) Analogues
The development of analogues of (E)-4'-Hydroxy Tamoxifen, an active metabolite of Tamoxifen, is a focused effort to enhance its therapeutic properties. researchgate.net The rational design of these analogues centers on two primary objectives: improving affinity and selectivity for the estrogen receptor (ER) and increasing bioavailability.
Modifications to Enhance Estrogen Receptor Affinity and Selectivity
The structural framework of this compound offers several points for modification to improve its interaction with the estrogen receptor. The 4-hydroxy group is a critical feature for high-affinity binding to the ER. nih.govnih.gov The design of novel analogues often involves maintaining this key hydroxyl group while altering other parts of the molecule.
Key modifications include:
Alterations to the Side Chain: The alkylaminoethane side chain is crucial for the antiestrogenic activity of Tamoxifen and its metabolites. nih.gov Modifications to this side chain, such as changing its length or the nature of the amine substituent, can influence ER binding and pharmacological activity. For instance, replacing the N,N-dimethylaminoethoxy substituent with a hydroxyl group has been explored to potentially increase target-binding affinity. mdpi.com
Introduction of Additional Functional Groups: The introduction of a second hydroxyl group at the 2-position of the 1-phenyl ring, creating a 2,4-dihydroxy derivative, has been shown to enhance the relative binding affinity (RBA) for the ER. nih.gov Similarly, a 4-hydroxy-2-methyl derivative demonstrated high RBA, comparable to that of 4-hydroxytamoxifen (B85900). nih.gov
Fixed Ring Analogues: To prevent the isomerization between the active (Z) and less active (E) forms, "fixed ring" derivatives have been synthesized. These conformationally restricted analogues, which incorporate a seven-membered ring, have been instrumental in determining the true biological activities of the geometric isomers of hydroxylated tamoxifen derivatives. nih.gov
Bioisosteric Replacements: Researchers have designed bioisosteres of 4-hydroxytamoxifen by utilizing a boron-aryl carbon bond. These compounds are designed to be oxidized under physiological conditions to yield 4-hydroxytamoxifen, potentially overcoming issues related to metabolic enzyme polymorphisms. acs.org
A study focusing on norendoxifen, a metabolite of tamoxifen, led to the design and synthesis of analogues to optimize efficacy and selectivity. 4'-hydroxynorendoxifen displayed increased inhibitory potency against aromatase and enhanced affinity for estrogen receptors compared to norendoxifen. nih.govnih.gov
Exploration of Derivatives for Improved Bioavailability in Preclinical Models
A significant challenge with this compound is its poor oral bioavailability. acs.org To address this, various strategies are being explored in preclinical models:
Prodrug Approaches: One common strategy is the development of prodrugs. For example, acetylated derivatives like (E)-4-Acetoxy Tamoxifen have been synthesized. The acetate (B1210297) group can be cleaved in vivo to release the active 4-hydroxytamoxifen. Boron-based bioisosteres also function as prodrugs, converting to 4-hydroxytamoxifen after administration. acs.org
Nanoparticle Formulations: Encapsulating this compound into biodegradable polymer nanoparticles is another approach to improve its bioavailability. These formulations can protect the drug from degradation, enable slow release, and potentially reduce adverse effects. acs.org
Structural Modifications to Enhance Solubility: Attaching hydrophilic linkers and chelating agents, such as an L-aspartic acid-derived DTPA analogue, to the ethyl side chain of 4-hydroxytamoxifen has been investigated. While this particular modification led to a decrease in ER affinity, it highlights the exploration of structural changes to improve physicochemical properties. nih.gov
These rational design strategies aim to create new chemical entities with superior pharmacological profiles compared to the parent compound.
Conformational Analysis and Molecular Modeling
Computational methods are invaluable tools for understanding the interactions between this compound and its biological targets at a molecular level. These techniques guide the rational design of new analogues with improved properties.
Computational Docking Studies with Estrogen Receptors and Other Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies have been extensively used to investigate its binding to the estrogen receptor alpha (ERα).
Binding Mode in ERα: Docking simulations confirm that this compound binds within the ligand-binding domain (LBD) of ERα. mdpi.comacs.org The 4-hydroxyl group forms a crucial hydrogen bond with the amino acid residue Glu353, and another hydrogen bond is formed with His524, which is characteristic of an antagonist conformation. mdpi.comresearchgate.net The butenyl group and aromatic rings of the molecule engage in hydrophobic interactions within the binding pocket. mdpi.com
Validation of Docking Protocols: To ensure the accuracy of docking simulations, the protocol is often validated by redocking the crystallographically determined ligand (4-OHT) back into the ERα binding site. A low root mean square deviation (RMSD) between the docked and crystal structure conformations indicates a reliable docking method. mdpi.com
Comparison with Other Ligands: Docking studies have been used to compare the binding of this compound analogues and other compounds to ERα. For example, the binding energies of various flavonoids have been calculated and compared to that of 4-OHT. researchgate.net In another study, novel carbonyl analogues of tamoxifen were designed, and their binding affinities were predicted using docking, with some phenyl esters showing higher affinity for both ERα and ERβ than 4-hydroxytamoxifen. frontiersin.orgfrontiersin.org
Receptor Conformation: The conformation of the receptor is critical for accurate docking results. Studies have shown that ERα agonists like 17β-estradiol bind preferentially to agonist conformations of the receptor, while antagonists like this compound bind selectively to antagonist conformations. acs.org
| Compound | Target | Docking Score/Binding Energy (kcal/mol) | Key Interactions | Reference |
| This compound | ERα | -10.91 (Binding Energy) | Hydrogen bonds with Glu353 and His524 | researchgate.net |
| HNS10 (ChalcEA derivative) | ERα | -12.33 (Binding Energy) | Not specified | mdpi.com |
| Phenyl esters 6a,b and 8a,b | ERα, ERβ | Higher affinity than 4-hydroxytamoxifen | Not specified | frontiersin.org |
| Kaempferol | ERα | -8.0 | Not specified | biointerfaceresearch.com |
Dynamic Simulations of this compound-Receptor Complexes
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the this compound-ER complex over time, offering a more realistic representation than static docking poses.
Conformational Dynamics of ERα: MD simulations have revealed that the binding of different ligand subtypes (agonists, SERMs, antagonists) induces distinct conformational dynamics in the ERα-LBD dimer. nih.gov When bound to this compound, the ERα-LBD dimer can access both agonist and antagonist conformations. nih.gov
Role of Helix 12: The position of Helix 12 is a key determinant of the receptor's activity. In the antagonist conformation induced by this compound, Helix 12 is displaced, which allows for the binding of corepressors. nih.govtandfonline.com
Mechanisms of Resistance: MD simulations have been employed to study mechanisms of resistance to this compound, such as those caused by mutations in ERα. For the Y537S mutant, simulations showed that the mutation stabilizes Helix 12 in an agonist conformation even when 4-OHT is bound, leading to resistance. tandfonline.comimist.ma
Comparison of Ligand Effects: Comparative MD simulations of ERα bound to different ligands, including tamoxifen and 4-hydroxytamoxifen, have suggested that while 4-hydroxytamoxifen has a high affinity, it may also possess more undesirable estrogen-like properties due to the additional hydroxyl group. diva-portal.org
These computational approaches are integral to modern drug discovery, enabling a deeper understanding of structure-activity relationships and facilitating the design of more effective and selective therapeutic agents.
In Vitro and In Vivo Characterization of this compound Analogues
The biological activity of newly synthesized this compound analogues is evaluated through a combination of in vitro and in vivo studies. These experiments are crucial for determining the potency, efficacy, and pharmacological profile of the compounds.
In Vitro Characterization:
Cell Proliferation Assays: The antiproliferative activity of this compound analogues is commonly assessed in human breast cancer cell lines, such as MCF-7 (ER-positive) and MDA-MB-231 (ER-negative). nih.govmdpi.comcaymanchem.com For example, a series of 4-Hydroxytamoxifen analogues were synthesized and showed dose-dependent cytotoxicity against MCF-7, MDA-MB 231, A2058, and HT-29 cell lines. mdpi.com Boron-based bioisosteres of 4-hydroxytamoxifen were shown to inhibit the growth of MCF-7 and T47D (ER-positive) cells with potencies comparable to or greater than 4-hydroxytamoxifen itself. acs.org
Estrogen Receptor Binding Assays: Competitive binding assays are used to determine the relative binding affinity (RBA) of analogues for the estrogen receptor, typically using radiolabeled estradiol (B170435). nih.govnih.gov These assays are fundamental in establishing a structure-activity relationship. For instance, a 4-hydroxy-2-methyl derivative of tamoxifen was found to have a high RBA, comparable to that of 4-hydroxytamoxifen. nih.gov
Gene Expression and Reporter Gene Assays: To assess the estrogenic or antiestrogenic effects of the analogues, researchers measure their impact on the expression of estrogen-responsive genes or use reporter gene assays in cells transfected with an estrogen response element (ERE) linked to a reporter gene. nih.gov
Metabolic Stability: The conversion of prodrugs to the active form can be studied in vitro. For example, it was demonstrated that after incubation with breast cancer cells, the majority of boron-based bioisosteres were converted to 4-hydroxytamoxifen. acs.org
In Vivo Characterization:
Uterine Weight Test: The immature rat uterine weight test is a classic in vivo assay to determine the estrogenic and antiestrogenic properties of compounds. nih.gov Antiestrogenic compounds will inhibit the estradiol-induced increase in uterine weight.
Xenograft Models: Human breast cancer cells are implanted into immunocompromised mice to create tumor xenografts. These models are used to evaluate the antitumor efficacy of the this compound analogues in a living organism.
Pharmacokinetic Studies: Preclinical pharmacokinetic studies in animal models are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the new analogues, providing insights into their bioavailability and in vivo half-life.
| Analogue/Derivative | In Vitro Model | Finding | Reference |
| Fixed ring-trans-4-hydroxytamoxifen | T47D cells | Potent antiestrogen (B12405530) | nih.gov |
| 4-hydroxy-2-methyltamoxifen | MCF-7 cells | High growth inhibitory activity | nih.gov |
| Boron-based bioisosteres | MCF-7 and T47D cells | Potencies comparable to or greater than 4-hydroxytamoxifen | acs.org |
| 4'-hydroxynorendoxifen | Aromatase and ER assays | Elevated inhibitory potency against aromatase and enhanced ER affinity compared to norendoxifen | nih.govnih.gov |
| Fluorescent 4-hydroxytamoxifen conjugates | Tamoxifen-sensitive and -resistant breast cancer cells | Equally effective at inhibiting proliferation in both cell lines | nih.gov |
| Phenyl esters 6a,b and 8a,b | MCF-7 cells | Antiestrogenic activity similar to 4-hydroxytamoxifen | frontiersin.org |
Through this iterative process of design, synthesis, computational modeling, and biological evaluation, researchers aim to develop novel this compound analogues with improved therapeutic potential.
Comparative Studies of Receptor Binding and Transcriptional Activity
The biological activity of this compound and its analogues is primarily initiated by their binding to estrogen receptors (ERα and ERβ). The affinity and orientation of a ligand within the receptor's ligand-binding domain (LBD) dictate the conformational changes that lead to either agonist or antagonist responses.
The antagonistic effect of 4-OHT in breast cancer is structurally well-defined. When 4-OHT binds to the ERα LBD, its bulky side chain sterically hinders the repositioning of helix 12, a critical step for coactivator protein binding. This prevents the formation of a transcriptionally active complex, thereby blocking estrogen-mediated gene expression. nih.gov The phenolic hydroxyl group on 4-OHT is a key feature, enhancing binding affinity to the ER significantly compared to Tamoxifen itself. frontiersin.orgwikipedia.org
SAR studies have explored modifications to nearly every part of the 4-OHT molecule. Novel analogues with alterations to the triphenylethylene (B188826) core and the aminoethoxy side chain have been synthesized to probe their effects on receptor binding and subsequent transcriptional outcomes. For instance, a series of carbonyl analogues of Tamoxifen were developed where phenyl esters exhibited higher binding affinity for both ERα and ERβ than 4-OHT. frontiersin.org
| Compound | Relative Binding Affinity (RBA) % for ERα (Estradiol = 100) | Relative Binding Affinity (RBA) % for ERβ (Estradiol = 100) |
| (E/Z)-4-Hydroxy Tamoxifen (4-OHT) | 148 | 108 |
| Phenyl ester analogue 6a | 198 | 144 |
| Phenyl ester analogue 6b | 170 | 129 |
| Phenyl ester analogue 8a | 165 | 120 |
| Phenyl ester analogue 8b | 155 | 115 |
| Data sourced from a study on novel carbonyl analogs of Tamoxifen, showing the relative binding affinity (RBA) compared to estradiol. frontiersin.org |
Beyond the estrogen receptors, 4-OHT has been identified as an isoform-specific inhibitor of orphan estrogen-receptor-related receptors (ERR) β and γ, but not ERRα. researchgate.netnih.gov It binds to ERRγ with a dissociation constant (Kd) of 35 nM and inhibits its constitutive transcriptional activity. researchgate.net A synthetic analogue of 4-OHT, GSK5182, was subsequently developed to have an even higher affinity for ERRγ. mdpi.com
The transcriptional activity induced by 4-OHT is highly complex and depends on the specific cell type and gene promoter involved. nih.gov For example, 4-OHT can act as an agonist for certain promoters (like pC3) in HepG2 liver cancer cells but not for others in the same cell line. nih.gov Similarly, studies with "fixed ring" (FR) analogues, where the ethylene (B1197577) double bond is part of a ring system to prevent isomerization, have shown that modifying the length of the antiestrogenic side chain alters gene activation. acs.org Analogues with shorter side chains tended to exhibit more estrogenic (agonist) activity, while the Z-isomers of FR-4OHT retained potent antiestrogenic effects. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
